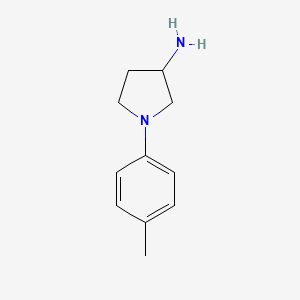
1-(4-Methylphenyl)pyrrolidin-3-amine
Übersicht
Beschreibung
1-(4-Methylphenyl)pyrrolidin-3-amine is a compound with the molecular formula C11H16N2 . It has been identified as a potent and functionally active MCH-R1 antagonist .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 1-(4-Methylphenyl)pyrrolidin-3-amine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular weight of 1-(4-Methylphenyl)pyrrolidin-3-amine is 176.26 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 176.131348519 g/mol, and the monoisotopic mass is also 176.131348519 g/mol .Physical And Chemical Properties Analysis
1-(4-Methylphenyl)pyrrolidin-3-amine has a molecular weight of 176.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 29.3 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibiotic Application
1-(4-Methylphenyl)pyrrolidin-3-amine is a key intermediate in the synthesis of compounds with potential applications, including antibiotics. For example, it plays a crucial role in the preparation of premafloxacin, an antibiotic targeting veterinary pathogens. A study details an efficient and stereoselective process for its synthesis, highlighting its significance in pharmaceutical manufacturing (Fleck et al., 2003).
Complex Formation and Characterization
This compound has been used in the formation of various metal complexes. Studies on cobalt(III) complexes utilizing 1-(4-Methylphenyl)pyrrolidin-3-amine reveal insights into their structure and potential applications. For instance, [CoIII(salophen)(amine)2]ClO4 complexes exhibit interesting structural properties and potential application in materials science (Amirnasr et al., 2001).
Catalysis and Organic Synthesis
This compound has been involved in catalytic processes and the synthesis of organic compounds. A study reports on the preparation of diastereomeric derivatives of 3‐Phosphanylpyrrolidine and their palladium(II) complexes, useful in asymmetric Grignard cross‐coupling reactions. This underlines its role in facilitating complex organic reactions (Nagel & Nedden, 1997).
Biological Applications
The compound's derivatives have been investigated for their biological applications. For instance, polycationic phosphorus dendrimers with pyrrolidine terminal groups have shown potential in low-toxicity cytotoxicity studies and DNA complexation, indicating their relevance in biomedical research (Padié et al., 2009).
Potential in Drug Development
While excluding specific drug use and dosage information, it's worth noting that derivatives of 1-(4-Methylphenyl)pyrrolidin-3-amine have been identified as potent antagonists in drug development studies, showcasing the compound's relevance in pharmacology (Huang et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-2-4-11(5-3-9)13-7-6-10(12)8-13/h2-5,10H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBFNTQWVBGVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



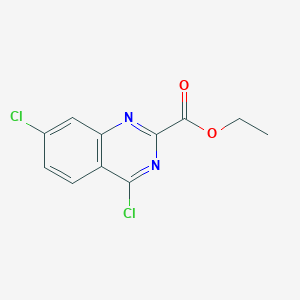
![2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B1420169.png)
![[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1420172.png)
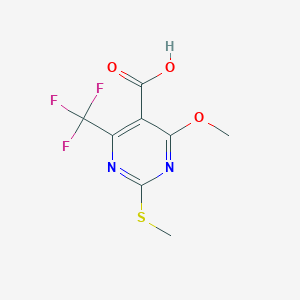
![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1420178.png)
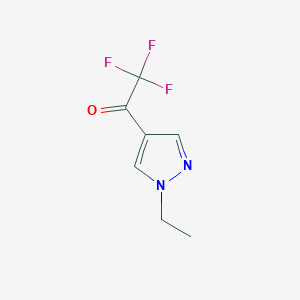
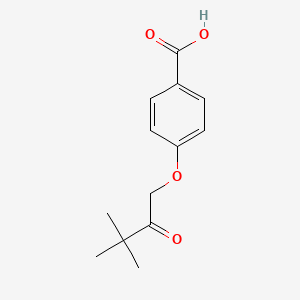
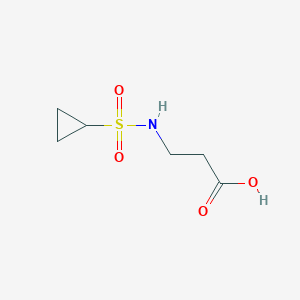
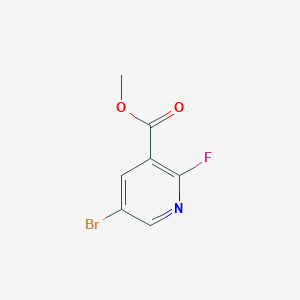
![5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1420185.png)
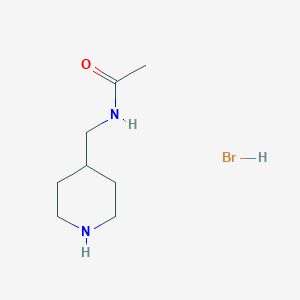
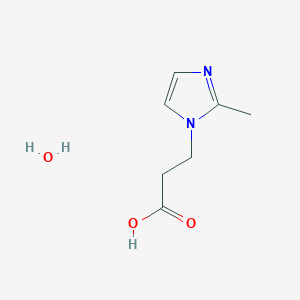
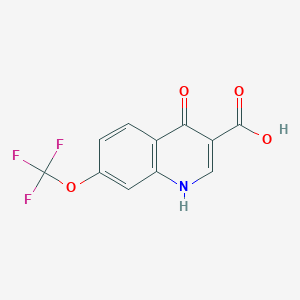
![3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1420189.png)